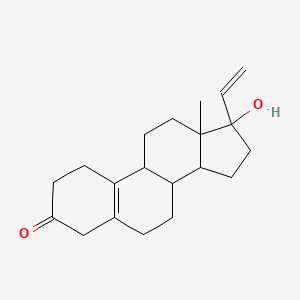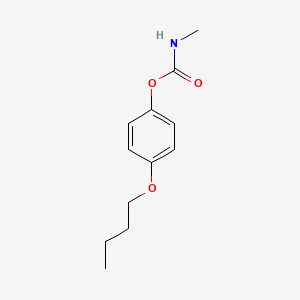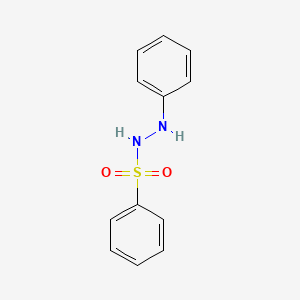
1-(4-(4-Hexylcyclohexyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-(4-hexylcyclohexyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Time: Several hours, typically 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous feeding of reactants: 4-(4-hexylcyclohexyl)benzene and acetyl chloride.
Catalyst: Aluminum chloride in a fixed-bed reactor.
Temperature Control: Maintaining optimal temperature throughout the reaction.
Purification: The product is purified using distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-hexylcyclohexyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-[4-(4-hexylcyclohexyl)phenyl]acetic acid.
Reduction: 1-[4-(4-hexylcyclohexyl)phenyl]ethanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Applications De Recherche Scientifique
1-[4-(4-hexylcyclohexyl)phenyl]ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to receptors: It may interact with certain receptors on the cell surface, modulating their activity.
Affect signaling pathways: It can influence intracellular signaling pathways, leading to changes in cellular functions.
Enzyme inhibition: It may inhibit specific enzymes, altering metabolic processes.
Comparaison Avec Des Composés Similaires
1-[4-(4-hexylcyclohexyl)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(4-butylcyclohexyl)phenyl]ethanone: Similar structure but with a butyl group instead of a hexyl group.
1-[4-(4-octylcyclohexyl)phenyl]ethanone: Similar structure but with an octyl group instead of a hexyl group.
Propriétés
Formule moléculaire |
C20H30O |
|---|---|
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
1-[4-(4-hexylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C20H30O/c1-3-4-5-6-7-17-8-10-19(11-9-17)20-14-12-18(13-15-20)16(2)21/h12-15,17,19H,3-11H2,1-2H3 |
Clé InChI |
DKAKLHIRFLSCRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)


![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B12000120.png)



![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000144.png)


![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)


![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
